molecular formula C19H30O3 B8799778 2-(DODECYLOXY)BENZOIC ACID CAS No. 120370-34-5

2-(DODECYLOXY)BENZOIC ACID

Cat. No.: B8799778
CAS No.: 120370-34-5
M. Wt: 306.4 g/mol
InChI Key: GTRHHOMIEMLBPC-UHFFFAOYSA-N
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Description

2-(DODECYLOXY)BENZOIC ACID: is an organic compound with the molecular formula C19H30O3 It is a derivative of benzoic acid where a dodecyloxy group is attached to the second carbon of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(dodecyloxy)- typically involves the esterification of benzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(dodecyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(DODECYLOXY)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(DODECYLOXY)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(dodecyloxy)- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. Additionally, it may inhibit the growth of microorganisms by disrupting their metabolic processes .

Comparison with Similar Compounds

Comparison: 2-(DODECYLOXY)BENZOIC ACID is unique due to the position of the dodecyloxy group on the second carbon of the benzoic acid ring. This specific positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, such as benzoic acid, 4-(dodecyloxy)-, the 2-(dodecyloxy) derivative may exhibit different physical and chemical properties, including solubility, melting point, and reactivity .

Properties

CAS No.

120370-34-5

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-dodecoxybenzoic acid

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)

InChI Key

GTRHHOMIEMLBPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of dodecylbromide (8.2 g, 4-hydroxybenzoic acid (5 g) and potassium carbonate (5 g) in dimethylformamide (100 ml) was stirred at 130° C. for two hours. The solution was poured in water and neutralized with dilute aqueous hydrochloric acid solution. Diethyl ether was added in order to effect extraction and the extracted layer was distilled to remove the solvent. The residue was added to a solution of sodium hydroxide (3 g). water (10 ml) and ethanol(50 ml) and the solution was refluxed for about one day. The solution was neutralized with dilute aqueous hydrochloric acid solution and distilled to remove the solvent and concentrated. Solid collected was recrystallized from water/ethanol to obtain the titled compound (4.9 g).
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